molecular formula C13H11N5O3 B2739541 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide CAS No. 1396562-91-6

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide

Cat. No.: B2739541
CAS No.: 1396562-91-6
M. Wt: 285.263
InChI Key: DSWULONMQHMHAV-UHFFFAOYSA-N
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Description

“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring attached to a phenyl ring, which is further connected to a furan ring through a carboxamide linkage. The exact structure would need to be confirmed using techniques like NMR or X-ray crystallography .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles . The exact reactivity of this compound would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tetrazoles are generally stable and soluble in polar solvents . The presence of the phenyl and furan rings may also influence its properties .

Scientific Research Applications

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share a conceptual framework with the target compound, has shown these molecules to be potent antiprotozoal agents. These compounds exhibit strong DNA affinities and have shown excellent in vitro and in vivo activity against protozoal infections, suggesting the potential of furan carboxamides in developing treatments for protozoal diseases (Ismail et al., 2004).

Neuroinflammation Imaging

In the field of neurology, derivatives structurally related to the target compound have been used in PET imaging to target CSF1R, a microglia-specific marker. This application underscores the potential of furan carboxamides in developing noninvasive tools for imaging reactive microglia and studying neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).

NQO2 Inhibition for Chemotherapy

Furan-amidines and their analogs, which bear functional similarity to the target molecule, have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), a target of interest in cancer chemotherapy. The research into these compounds provides a foundation for exploring furan carboxamides as potential chemotherapeutic agents (Alnabulsi et al., 2018).

Synthetic Organic Chemistry

The synthesis and reactivity of furan carboxamides are of significant interest in organic chemistry for the construction of complex molecules. Studies on the condensation of N-aryl imines and the formation of multisubstituted furans illustrate the versatility of furan carboxamides in synthesizing a wide range of organic compounds, potentially including pharmaceuticals and materials (Lu et al., 2014).

Antimicrobial Applications

Compounds based on furan carboxamides have also been explored for their antimicrobial properties. Research in this area suggests the potential of such compounds in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacterial and fungal infections (Dias et al., 2015).

Future Directions

The study of tetrazole-containing compounds is a vibrant field due to their wide range of biological activities . Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-17-13(20)18(16-15-17)10-6-4-9(5-7-10)14-12(19)11-3-2-8-21-11/h2-8H,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWULONMQHMHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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